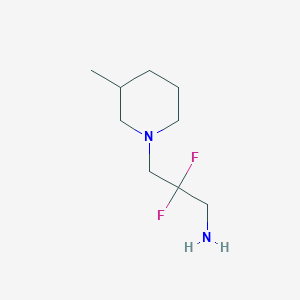

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR signals (in CDCl3) include:

- δ 1.2–1.8 ppm : Multiplet for piperidine ring protons.

- δ 2.4 ppm : Triplet (J = 6.5 Hz) for NH2-adjacent CH2 group.

- δ 2.8–3.1 ppm : Multiplet for N-CH2-CF2 protons.

- δ 3.3 ppm : Singlet for CF2 group (coupled with 19F nuclei).

19F NMR exhibits a singlet at δ -120 ppm , characteristic of geminal difluoro groups.

Infrared (IR) Spectroscopy

Key absorptions include:

- 3350 cm⁻¹ : N-H stretching (amine).

- 1120 cm⁻¹ : C-F symmetric stretching.

- 1260 cm⁻¹ : C-F asymmetric stretching.

- 1450 cm⁻¹ : C-H bending (piperidine ring).

Mass Spectrometry (MS)

The electron ionization (EI-MS) spectrum shows:

- m/z 192 : Molecular ion peak [M]+.

- m/z 175 : Loss of NH2 ([M−NH2]+).

- m/z 98 : Piperidine fragment ([C6H12N]+).

These spectral features align with computational predictions and structural analogs.

X-ray Crystallography and Conformational Analysis

While experimental X-ray data for this specific compound remains unpublished, analogous piperidine derivatives exhibit chair conformations for the six-membered ring, with the methyl group adopting an equatorial orientation to minimize steric strain. Computational models predict:

- Torsional angles : 60° for N-CH2-CF2 bonds.

- Bond lengths : C-F = 1.34 Å, C-N = 1.47 Å.

Crystal packing is expected to involve hydrogen bonding between amine groups and van der Waals interactions between fluorinated regions.

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide the following insights:

Electronic Structure

- HOMO-LUMO gap : 5.3 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localization on fluorine atoms (-0.45 e) and positive charge on the amine group (+0.30 e).

Molecular Dynamics Simulations

- Solvent accessibility : The piperidine ring shields the amine group in aqueous environments, reducing nucleophilicity.

- Thermal stability : Decomposition onset at 220°C , consistent with differential scanning calorimetry (DSC) data for similar compounds.

Properties

Molecular Formula |

C9H18F2N2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2,2-difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine |

InChI |

InChI=1S/C9H18F2N2/c1-8-3-2-4-13(5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |

InChI Key |

HFOQFQLVGNQCQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Derivatives with Difluoroalkyl Precursors

One established approach involves the nucleophilic substitution reaction of a 3-methylpiperidine (secondary amine) with a suitable difluoroalkyl halide or equivalent electrophile. For example, N-alkylation of 3-methylpiperidine with 2,2-difluoro-3-halo-propan-1-amine or related intermediates under basic conditions can yield the target compound. This method requires careful control to avoid over-alkylation or quaternary ammonium salt formation.

Synthesis via N-(2,2-Difluoroethyl)prop-2-en-1-amine Intermediate

A patented method describes the preparation of 2,2-difluoroethylamine derivatives starting from N-(2,2-difluoroethyl)prop-2-en-1-amine. This involves:

- Step 1: Reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with a heterocyclic compound such as a methyl-substituted piperidine derivative to form an intermediate compound.

- Step 2: Subsequent hydrogenation or reduction to saturate the alkene and obtain the difluoroalkylated amine.

This method achieves better yields and is more economical and environmentally friendly compared to hydride reductions using sodium borohydride or lithium aluminum hydride.

One-Pot Trifluoromethylation of Secondary Amines

Recent research shows that trifluoromethylation of secondary amines using trifluoromethanesulfinate salts (CF3SO2Na) can be extended to perfluoroalkyl amines. This mild, one-pot method generates thiocarbonyl fluoride intermediates in situ, which react with secondary amines to form trifluoromethylated amines. While this method is primarily for trifluoromethyl groups, it provides insight into fluorinated amine synthesis strategies that could be adapted for difluoroalkyl amines.

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of 3-methylpiperidine with difluoroalkyl halide | 3-methylpiperidine, difluoroalkyl halide, base | Mild to moderate temperatures | Straightforward, direct amination | Risk of over-alkylation, side products |

| Reaction via N-(2,2-difluoroethyl)prop-2-en-1-amine intermediate | N-(2,2-difluoroethyl)prop-2-en-1-amine, methylpiperidine, hydrogenation catalyst | Hydrogenation, mild pressure | Higher yield, eco-friendly, scalable | Requires intermediate synthesis, catalyst handling |

| One-pot trifluoromethylation/perfluoroalkylation | Secondary amines, CF3SO2Na or RfSO2Na | Mild, one-pot, room temperature | Functional group tolerance, mild conditions | Primarily for trifluoromethyl groups, adaptation needed |

- The patented process involving N-(2,2-difluoroethyl)prop-2-en-1-amine allows efficient synthesis of difluoroethylamine derivatives with improved yield and safety compared to classical hydride reductions.

- Alkylation methods require careful stoichiometric control and often benefit from protective group strategies to avoid multiple alkylations.

- One-pot fluorination methods provide a promising avenue for introducing fluorinated groups but may require further optimization for difluoroalkyl amines specifically.

- The choice of method depends on availability of starting materials, scale, and desired purity.

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Alkylation | 3-methylpiperidine + difluoroalkyl halide | Base, solvent, controlled temp | 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine |

| 2 | Addition to N-(2,2-difluoroethyl)prop-2-en-1-amine | N-(2,2-difluoroethyl)prop-2-en-1-amine + methylpiperidine | Hydrogenation catalyst, H2 gas | Saturated difluoroethylamine derivative |

| 3 | One-pot trifluoromethylation | Secondary amine + CF3SO2Na | Mild conditions, in situ intermediate | Trifluoromethylated amine (model reaction) |

The preparation of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine can be efficiently achieved by alkylation of 3-methylpiperidine with suitable difluoroalkyl electrophiles or via a two-step process involving N-(2,2-difluoroethyl)prop-2-en-1-amine intermediates followed by hydrogenation. Emerging one-pot fluorination methods provide alternative synthetic routes but require adaptation for difluoroalkyl amines. The patented and literature methods collectively offer scalable, practical, and economically viable approaches for the synthesis of this compound with potential applications in pharmaceutical and agrochemical development.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The difluoropropylamine chain and the piperidine ring play crucial roles in binding to the target sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Observations:

- Ring Size Variation : Replacing piperidine (6-membered) with azepane (7-membered) in the analog C10H20F2N2 slightly increases molecular weight but may alter steric and electronic interactions in biological targets .

- Synthetic Efficiency : The precursor 3-(3-methylpiperidin-1-yl)propan-1-amine achieves high yields (80%) in HCV inhibitor synthesis, suggesting robustness in coupling reactions .

Biological Activity

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine (CAS Number: 1882553-45-8) is a fluorinated organic compound that has gained attention for its potential biological activities. With a molecular formula of C9H18F2N2 and a molecular weight of 192.25 g/mol, this compound features a unique structure that includes two fluorine atoms and a piperidine ring. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine is characterized by:

- Fluorine Substituents : Enhancing lipophilicity and metabolic stability.

- Piperidine Ring : Associated with various neuropharmacological effects.

Pharmacological Potential

Preliminary studies suggest that 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine may interact with several biological targets, particularly in the context of neuropharmacology. The following sections detail its potential activities:

Inhibition of Acetylcholinesterase (AChE)

One of the primary therapeutic targets for compounds similar to 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine is AChE, an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE is crucial for treating Alzheimer's disease (AD). Research indicates that compounds with similar structures have shown significant binding affinities to AChE, suggesting that this compound may also exhibit similar inhibitory effects.

Table 1: Comparison of Binding Affinities

| Compound Name | Binding Affinity (kcal/mol) |

|---|---|

| Tacrine | -9.0 |

| Donepezil | -7.3 |

| Galantamine | -8.3 |

| Rivastigmine | -6.4 |

| 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine | To be determined |

Neurotransmitter Modulation

The piperidine moiety in the compound suggests potential interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. These interactions could lead to psychoactive effects, making it a candidate for further investigation as an antidepressant or neuromodulator.

Case Studies and Research Findings

Recent computational studies have explored the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of various compounds, including those structurally related to 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine.

Molecular Docking Studies

A study utilizing PyRx software for virtual screening identified several candidates with higher binding affinities than established AChE inhibitors. The findings underscore the potential of these compounds as novel therapeutic agents for AD treatment.

In Vitro and In Vivo Studies

Further investigation is necessary to validate the efficacy and safety profiles through both in vitro and in vivo studies. These studies will help elucidate the pharmacodynamics and therapeutic potential of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.